

DiSulfo-Cy5 Alkyne: A Technical Guide to Spectral Properties and Applications

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Compound of Interest		
Compound Name:	DiSulfo-Cy5 alkyne	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and common applications of **DiSulfo-Cy5 alkyne**, a water-soluble fluorescent probe widely utilized in biological research and drug development. Its principal application lies in the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the fluorescent labeling of azide-modified biomolecules.

Core Spectral Properties

DiSulfo-Cy5 alkyne is a bright, far-red fluorescent dye.[1] Its high water solubility, conferred by the two sulfonate groups, makes it particularly suitable for labeling proteins, nanoparticles, and other biomolecules in aqueous environments without the need for organic co-solvents.[2][3][4] The dye is characterized by a high extinction coefficient and good quantum yield, contributing to its bright fluorescence signal.[2][3] Furthermore, its fluorescence is stable across a wide pH range, from 4 to 10.[1][5]

The spectral properties of **DiSulfo-Cy5 alkyne** from various suppliers show slight variations. The table below summarizes the reported quantitative data.



Spectral Property	Reported Value(s)	Reference(s)
Maximum Excitation Wavelength (λex)	646 nm, 647 nm, 648 nm, 649 nm, 650 nM	[1][2][5][6][7]
Maximum Emission Wavelength (λem)	662 nm, 663 nm, 670 nm, 671 nm, 680 nm	[1][2][6][7][8]
Molar Extinction Coefficient (ε)	250,000 cm-1M-1, 251,000 cm-1M-1, 271,000 cm-1M-1	[1][2][6]
Fluorescence Quantum Yield (Φ)	0.27, 0.28	[2][8]
Spectrally Similar Dyes	Alexa Fluor® 647, DyLight® 649, CF® 647 Dye	[1][5]

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of **DiSulfo-Cy5 alkyne** is its covalent attachment to azide-modified molecules via CuAAC, or "click chemistry." This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[9] The following is a generalized protocol for labeling azide-modified biomolecules (e.g., proteins, oligonucleotides) with **DiSulfo-Cy5 alkyne**. Note that optimization is often necessary for specific applications.

Materials:

- DiSulfo-Cy5 alkyne
- Azide-modified biomolecule
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., Sodium Ascorbate)
- Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
- Reaction buffer (e.g., phosphate-buffered saline (PBS), triethylammonium acetate)



- DMSO or DMF for preparing stock solutions
- Purification system (e.g., size exclusion chromatography, ethanol precipitation)

Protocol:

- Preparation of Stock Solutions:
 - Prepare a stock solution of **DiSulfo-Cy5 alkyne** (e.g., 10 mM) in anhydrous DMSO or DMF.
 - Prepare a stock solution of the azide-modified biomolecule in an appropriate aqueous buffer.
 - Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).
 - Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
 - Prepare a stock solution of the copper(I)-stabilizing ligand (e.g., 100 mM THPTA in water or 10 mM TBTA in DMSO/t-butanol).
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified biomolecule and DiSulfo-Cy5
 alkyne. The molar ratio of dye to biomolecule may need to be optimized, but a starting
 point of 2-10 fold molar excess of the dye is common.
 - Add the copper(I)-stabilizing ligand to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper sulfate.[10]
 - Add the copper(II) sulfate solution to the mixture.
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[10]
- Incubation:
 - Protect the reaction mixture from light.



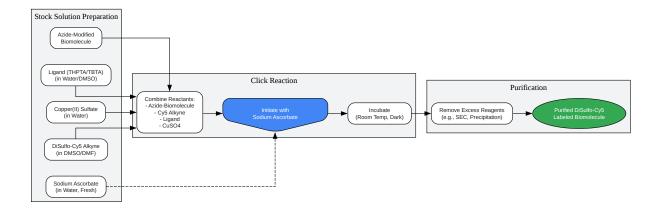
 Incubate at room temperature for 30-60 minutes.[10] For some reactions, gentle agitation and longer incubation times (e.g., overnight at room temperature or 4 hours at 40°C) may improve efficiency.[11]

Purification:

- Remove the unreacted dye and catalyst from the labeled biomolecule.
- For proteins, size exclusion chromatography (e.g., a desalting column) is a common method.
- For oligonucleotides, ethanol precipitation can be used.[9][11]

Visualizing the Experimental Workflow

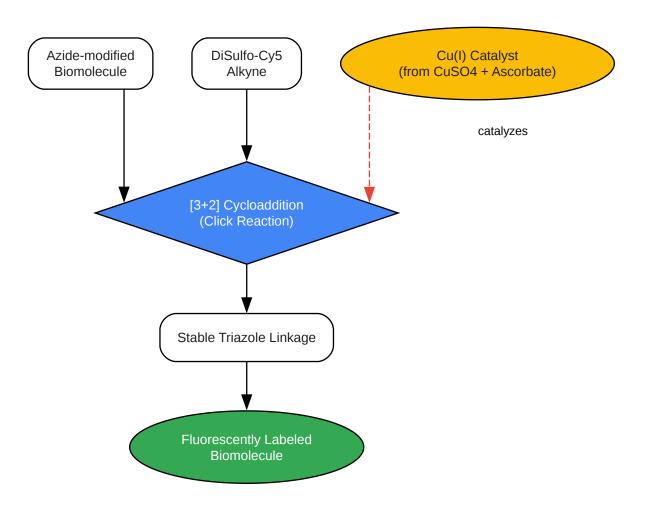
The following diagrams illustrate the logical flow of the click chemistry labeling process.





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Caption: Experimental workflow for labeling azide-modified biomolecules with **DiSulfo-Cy5** alkyne.



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Caption: The chemical relationship in the copper-catalyzed click reaction for fluorescent labeling.

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